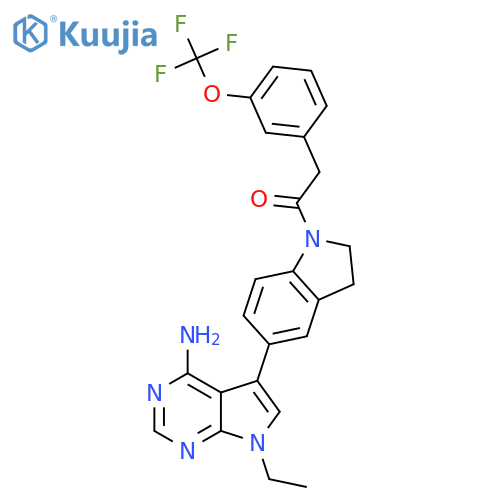Cas no 2300982-44-7 (Ripk1-IN-7)

Ripk1-IN-7 structure
商品名:Ripk1-IN-7
Ripk1-IN-7 化学的及び物理的性質
名前と識別子
-
- RIPK1-IN-7
- RIPK1 inhibitor 22b
- GTPL10155
- BDBM50466038
- compound 22b [PMID: 30480444]
- 1-(5-(4-Amino-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl)-2-(3-(trifluoromethoxy)phenyl)ethan-1-one
- 1-(5-{4-Amino-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2,3-dihydro-1H-indol-1-yl)-2-[3-(trifluoromethoxy)phenyl]ethan-1-one
- 2300982-44-7
- DA-67218
- APPXQUDJLJXULP-UHFFFAOYSA-N
- AKOS040736669
- CHEMBL4281823
- CS-0078801
- G16773
- 1-[5-(4-amino-7-ethylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-[3-(trifluoromethoxy)phenyl]ethanone
- HY-119933
- MS-28948
- 1-(5-{4-amino-7-ethylpyrrolo[2,3-d]pyrimidin-5-yl}-2,3-dihydroindol-1-yl)-2-[3-(trifluoromethoxy)phenyl]ethanone
- SCHEMBL22374924
- Ripk1-IN-7
-
- インチ: 1S/C25H22F3N5O2/c1-2-32-13-19(22-23(29)30-14-31-24(22)32)16-6-7-20-17(12-16)8-9-33(20)21(34)11-15-4-3-5-18(10-15)35-25(26,27)28/h3-7,10,12-14H,2,8-9,11H2,1H3,(H2,29,30,31)
- InChIKey: APPXQUDJLJXULP-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=CC=CC(=C1)CC(N1C2C=CC(C3=CN(CC)C4C3=C(N)N=CN=4)=CC=2CC1)=O)(F)F
計算された属性
- せいみつぶんしりょう: 481.17255945 g/mol
- どういたいしつりょう: 481.17255945 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 35
- 回転可能化学結合数: 5
- 複雑さ: 755
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 86.3
- 疎水性パラメータ計算基準値(XlogP): 4.4
- ぶんしりょう: 481.5
じっけんとくせい
- 密度みつど: 1.42±0.1 g/cm3(Predicted)
- ふってん: 724.8±60.0 °C(Predicted)
- 酸性度係数(pKa): 5.76±0.30(Predicted)
Ripk1-IN-7 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12731-25 mg |
RIPK1-IN-7 |
2300982-44-7 | 98.02% | 25mg |
¥11991.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce59314-50mg |
RIPK1-IN-7 |
2300982-44-7 | 98% | 50mg |
¥20229.00 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12731-25mg |
RIPK1-IN-7 |
2300982-44-7 | 98.02% | 25mg |
¥ 7861 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce59314-200mg |
RIPK1-IN-7 |
2300982-44-7 | 98% | 200mg |
¥0.00 | 2023-09-07 | |
| eNovation Chemicals LLC | Y1246030-5mg |
RIPK1-IN-7 |
2300982-44-7 | 98% | 5mg |
$850 | 2023-09-04 | |
| Biosynth | ASD98244-1 mg |
RIPK1-IN-7 |
2300982-44-7 | 1mg |
$98.18 | 2023-01-05 | ||
| MedChemExpress | HY-119933-50mg |
RIPK1-IN-7 |
2300982-44-7 | 98.56% | 50mg |
¥9000 | 2024-07-20 | |
| MedChemExpress | HY-119933-5mg |
RIPK1-IN-7 |
2300982-44-7 | 98.56% | 5mg |
¥2800 | 2024-07-20 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12731-10mg |
RIPK1-IN-7 |
2300982-44-7 | 98.02% | 10mg |
¥ 4592 | 2023-09-07 | |
| MedChemExpress | HY-119933-1mg |
RIPK1-IN-7 |
2300982-44-7 | 98.56% | 1mg |
¥1200 | 2024-07-20 |
Ripk1-IN-7 関連文献
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
2300982-44-7 (Ripk1-IN-7) 関連製品
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2300982-44-7)Ripk1-IN-7

清らかである:99%
はかる:50mg
価格 ($):1588.0